1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid

Vue d'ensemble

Description

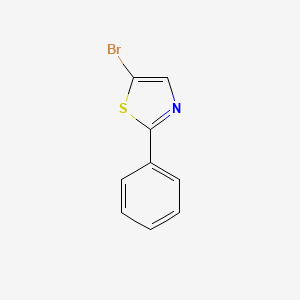

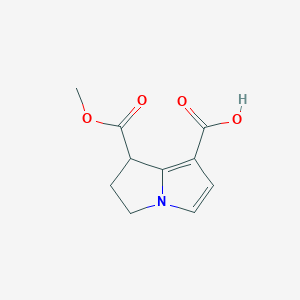

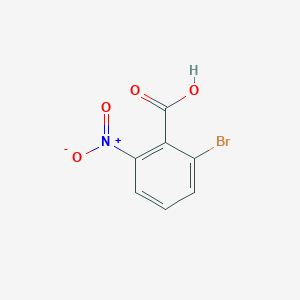

The compound "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" is a derivative of pyrrolizine, which is a bicyclic structure consisting of a pyrrole ring fused with a five-membered saturated ring. The methoxycarbonyl group attached to the structure indicates the presence of an ester functional group, which is a common feature in various pharmaceutical intermediates and synthetic building blocks for organic chemistry.

Synthesis Analysis

The synthesis of compounds related to "1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid" often involves multi-step reactions that may include cyclization, esterification, and functional group transformations. For instance, the synthesis of a related compound, "4-(P methoxycarbonyl)-7-methoxy-1-hydroxy-3-naphthalenecarbonylic acid," was achieved through a Friedel-Crafts reaction followed by condensation, dehydration, and hydrolysis steps, yielding a high purity product . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrrolizine derivatives is characterized by the presence of a pyrrole ring, which can exhibit different conformations and substitutions. For example, the crystal structure of a related compound, "4-(2-methoxycarbonyl-ethyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid benzyl ester," shows a slightly distorted pyrrolic ring from C2v symmetry and various angles between the planes of the substituents and the pyrrolic ring . These structural parameters are crucial for understanding the reactivity and interaction of the compound.

Chemical Reactions Analysis

Pyrrolizine derivatives can participate in various chemical reactions, including hydrogen bonding and intermolecular interactions. For instance, the related compound "4-Aryl-5-(methoxycarbonyl)-2-oxo-3-(pyridin-1-ium-1-yl)-2,3-dihydro-1H-pyrrol-3-ides" forms dimers through hydrogen bonds in the solid state . Such interactions are significant for the compound's stability and behavior in different environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolizine derivatives are influenced by their molecular structure. The presence of methoxycarbonyl groups can affect the solubility, melting point, and other physical properties. The related compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid" exhibits specific dihedral angles between its functional groups, which can be indicative of the compound's overall geometry and physical properties . Understanding these properties is essential for the practical application and handling of the compound.

Applications De Recherche Scientifique

1. Structural Analysis and Chemical Properties

- Kajiwara et al. (1993) investigated the molecular structure and chemical properties of a derivative of 1H-pyrrolizine, identifying the presence of carbonyl, carboxyl groups, and a methoxycarbonylethyl group. This study is crucial for understanding the compound's chemical behavior and potential applications in various fields, including medicinal chemistry and materials science (Kajiwara et al., 1993).

2. Synthesis and Biological Activity

- Research by Krichevskii et al. (2007) and Ladurée et al. (1989) explored the synthesis of compounds related to 1H-pyrrolizine, demonstrating their potential in affecting learning, memory, and antileukemic activity. These findings suggest the compound's applicability in developing therapeutic agents for various neurological and oncological conditions (Krichevskii et al., 2007) (Ladurée et al., 1989).

3. Novel Alkaloids and Anti-Inflammatory Activity

- Sun et al. (2019) discovered a new pyrrolizine alkaloid with anti-inflammatory properties from the peels of Punica granatum. This highlights the potential of 1H-pyrrolizine derivatives in the development of anti-inflammatory drugs (Sun et al., 2019).

4. Impact on Cholinergic System

- Another study by Krichevskii et al. (2007) indicates that certain derivatives can influence the central cholinergic system, suggesting possible applications in treating neurological disorders (Krichevskii et al., 2007).

5. Advanced Synthesis Techniques

- Walizei and Breitmaier (1990) and Denislamova et al. (2008) discussed advanced synthesis methods for pyrrolizine compounds, contributing to the field of organic chemistry and facilitating the production of potentially useful derivatives (Walizei & Breitmaier, 1990) (Denislamova et al., 2008).

6. Structural and Spectroscopic Studies

- Silva et al. (2006) conducted a detailed study on the crystal structure and spectroscopic properties of a derivative, providing valuable insights for future research and application in various scientific disciplines (Silva et al., 2006).

Safety And Hazards

Orientations Futures

The field of carboxylic acid chemistry continues to evolve with new synthetic methods and applications being developed. For example, the Suzuki–Miyaura coupling reaction, a carbon-carbon bond-forming reaction involving organoboron reagents and carboxylic acids, has been widely applied in organic synthesis .

Propriétés

IUPAC Name |

7-methoxycarbonyl-6,7-dihydro-5H-pyrrolizine-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-15-10(14)7-3-5-11-4-2-6(8(7)11)9(12)13/h2,4,7H,3,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBXYEQRFRJNQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN2C1=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30544528 | |

| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

CAS RN |

92992-17-1 | |

| Record name | 1-(Methoxycarbonyl)-2,3-dihydro-1H-pyrrolizine-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30544528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrrolizine-1,7-dicarboxylic acid, 2,3-dihydro-, 1-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.624 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4-Dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1282845.png)